molecular formula C21H22N3O+ B12465665 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium

Cat. No.: B12465665
M. Wt: 332.4 g/mol
InChI Key: BRFIKKPSFCVDQW-UHFFFAOYSA-O
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Description

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium is a complex organic compound that features both indole and quinoline moieties The indole structure is a significant heterocyclic system found in many natural products and drugs, while the quinoline structure is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H22N3O+

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylquinolin-1-ium-2-amine

InChI

InChI=1S/C21H21N3O/c1-24-20-6-4-3-5-15(20)7-10-21(24)22-12-11-16-14-23-19-9-8-17(25-2)13-18(16)19/h3-10,13-14,23H,11-12H2,1-2H3/p+1

InChI Key

BRFIKKPSFCVDQW-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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